Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N'-3-pyridinyl-, P-oxide
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Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxide is a complex chemical compound with significant applications in various scientific fields This compound is known for its unique structure, which includes a urea moiety, a bis(2-chloroethyl)amino group, and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
Preparation Methods
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxide involves several steps. The synthetic route typically starts with the preparation of the bis(2-chloroethyl)amine, which is then reacted with a suitable urea derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the P-oxide group makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Scientific Research Applications
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells by interfering with their genetic material .
Comparison with Similar Compounds
Compared to other similar compounds, Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-N’-3-pyridinyl-, P-oxide stands out due to its unique combination of functional groups. Similar compounds include:
Cyclophosphamide: Another compound with a bis(2-chloroethyl)amino group, used as an anticancer agent.
Ifosfamide: Similar in structure to cyclophosphamide, but with different pharmacokinetic properties.
Properties
CAS No. |
97139-29-2 |
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Molecular Formula |
C13H20Cl2N5O4P |
Molecular Weight |
412.2 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-1,3,2-oxazaphosphinan-4-yl]-1-hydroxy-3-(4-oxo-3H-pyridin-5-yl)urea |
InChI |
InChI=1S/C13H20Cl2N5O4P/c14-3-6-19(7-4-15)25-18-12(2-8-24-25)20(23)13(22)17-10-9-16-5-1-11(10)21/h5,9,12,18,23H,1-4,6-8H2,(H,17,22) |
InChI Key |
VJFWNJLLVDNYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(NC1N(C(=O)NC2=CN=CCC2=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
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